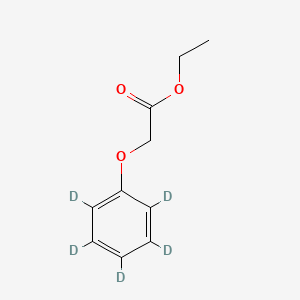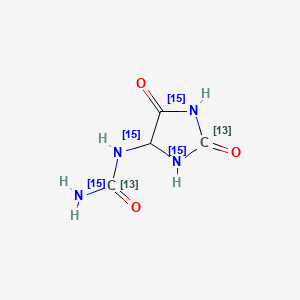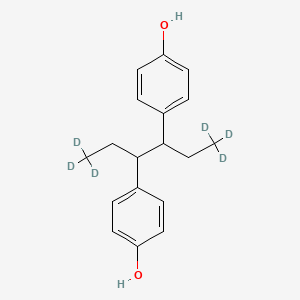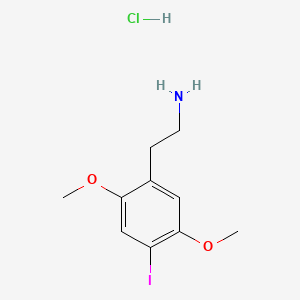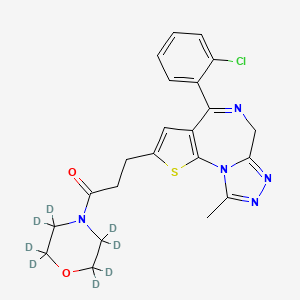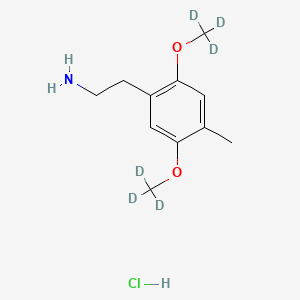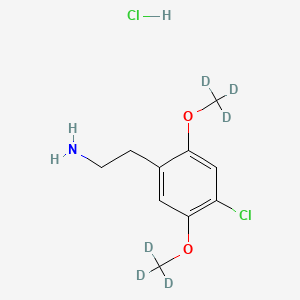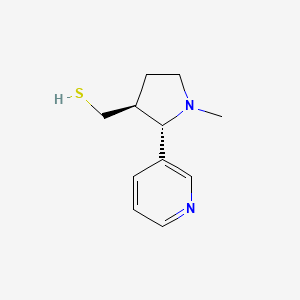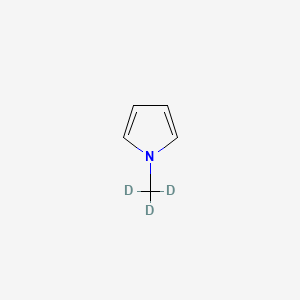
N-Methyl-d3-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-d3-pyrrole is a deuterated derivative of N-methylpyrrole, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is represented by the molecular formula C5H4D3N and has a molecular weight of 84.134 Da . It is a colorless liquid with a distinct odor and is used in various scientific research applications due to its unique isotopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Methyl-d3-pyrrole can be synthesized through several methods. One common approach involves the deuteration of N-methylpyrrole using deuterium gas or deuterated reagents. The reaction typically occurs under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of deuterated methanol and pyrrole in the presence of a catalyst. The reaction is carried out under high pressure and temperature to achieve a high yield of the deuterated product. The process may also involve purification steps such as distillation and crystallization to obtain the final product with high isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-d3-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form N-methylpyrrole-2,5-dione.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield N-methylpyrrolidine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-methylpyrrole-2,5-dione.
Reduction: N-methylpyrrolidine.
Substitution: Halogenated N-methylpyrrole derivatives
Applications De Recherche Scientifique
N-Methyl-d3-pyrrole is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of pyrrole derivatives.
Biology: Employed in metabolic studies to trace the incorporation of pyrrole derivatives in biological systems.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the synthesis of deuterated polymers and materials for advanced technological applications
Mécanisme D'action
The mechanism of action of N-Methyl-d3-pyrrole involves its interaction with various molecular targets and pathways. In biological systems, the deuterium atoms in the compound can influence the rate of metabolic reactions, leading to changes in the pharmacokinetics and pharmacodynamics of the compound. The presence of deuterium can also affect the stability and reactivity of the compound, making it a valuable tool in studying reaction mechanisms and metabolic pathways .
Comparaison Avec Des Composés Similaires
N-Methyl-d3-pyrrole can be compared with other similar compounds such as:
N-Methylpyrrole: The non-deuterated analog of this compound, which lacks the unique isotopic properties of the deuterated compound.
N-Methyl-d3-pyrrolidine: A deuterated derivative of N-methylpyrrolidine, which has similar applications in scientific research but differs in its chemical structure and reactivity.
N-Methyl-d3-4-phenylpyridinium iodide: Another deuterated compound with applications in studying reaction mechanisms and metabolic pathways .
This compound stands out due to its specific isotopic labeling, which provides unique insights into reaction mechanisms and metabolic processes that are not possible with non-deuterated analogs.
Propriétés
IUPAC Name |
1-(trideuteriomethyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHNLMTVIGZXSG-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676040 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20687-13-2 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

